(4S)-1-Fmoc-4-methoxy-D-proline (4S)-1-Fmoc-4-methoxy-D-proline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13623824
InChI: InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1
SMILES: COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol

(4S)-1-Fmoc-4-methoxy-D-proline

CAS No.:

Cat. No.: VC13623824

Molecular Formula: C21H21NO5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

(4S)-1-Fmoc-4-methoxy-D-proline -

Specification

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
IUPAC Name (2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1
Standard InChI Key UZEFBAHAZRPPFE-ORAYPTAESA-N
Isomeric SMILES CO[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration and Molecular Architecture

(4S)-1-Fmoc-4-methoxy-D-proline features a pyrrolidine ring with dual stereochemical modifications:

  • D-proline backbone: The chiral center at C2 adopts the D-configuration, distinguishing it from the naturally occurring L-proline .

  • C4 methoxy group: A methoxy (-OCH₃) substituent at the C4 position in the S-configuration induces distinct steric and electronic effects on the proline ring .

The Fmoc group at the N1 position provides base-labile protection, enabling its use in solid-phase peptide synthesis (SPPS) . The full IUPAC name, (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reflects these structural nuances .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2171285-66-6
Molecular FormulaC₂₁H₂₁NO₅
Molecular Weight367.4 g/mol
Purity≥95%
Storage Temperature2–8°C (recommended)
Hazard StatementsH315, H319, H335

Applications in Peptide Science

Conformational Modulation in Peptides

The C4 methoxy group imposes a Cγ-endo ring pucker, stabilizing polyproline type II (PPII) helices and altering backbone dihedral angles (φ/ψ) . Comparative studies with 4R-epimers show:

  • Enhanced PPII Stability: (4S)-methoxy derivatives increase helicity by 15–20% versus unmodified proline .

  • Transannular Hydrogen Bonding: Methoxy oxygen participates in weak H-bonds with adjacent amide protons, reducing conformational flexibility .

Table 2: Conformational Impact in Model Peptides

Peptide SequenceHelicity ([θ]₂₂₈, deg·cm²·dmol⁻¹)Reference
Ac-GPP(4S-MeO-Pro)PPGY-NH₂3,770
Ac-GPP(Pro)PPGY-NH₂2,950
Ac-GPP(4R-MeO-Pro)PPGY-NH₂1,700

Solid-Phase Peptide Synthesis (SPPS)

  • Coupling Efficiency: The steric bulk of the methoxy group reduces coupling rates by ~30% compared to Fmoc-Pro-OH, necessitating extended reaction times .

  • Deprotection: Fmoc removal with 20% piperidine/DMF proceeds quantitatively within 10 minutes .

Stability and Reactivity

Chemical Stability

  • Acid Sensitivity: Methoxy group stable under SPPS conditions (TFA cleavage) but hydrolyzes in concentrated HCl .

  • Oxidative Resistance: No degradation observed under ambient O₂, unlike thiol-containing residues .

Thermal Properties

  • DSC Analysis: Melting point ≈ 145–150°C (decomposition) .

  • Long-Term Storage: Stable for >2 years at -20°C under inert atmosphere .

Future Perspectives

Drug Design Applications

  • Collagen Mimetics: Stabilizing PPII helices could enhance collagenase resistance in therapeutic peptides .

  • 19F NMR Probes: Introducing fluorinated analogs for real-time conformational tracking .

Synthetic Innovations

  • Enzymatic Resolution: Lipase-catalyzed asymmetric synthesis to improve enantiomeric excess .

  • Continuous Flow Chemistry: Microreactor-based Mitsunobu reactions to scale production .

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